

1-Naphthol-4-sulfonic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Naphthol-4-sulfonic acid

Cat. No.: B1217421

[Get Quote](#)

An In-depth Technical Guide to **1-Naphthol-4-sulfonic Acid**

Introduction

1-Naphthol-4-sulfonic acid, also known as Neville and Winther's acid, is an aromatic sulfonic acid derived from naphthalene.^{[1][2][3]} Its chemical structure, featuring both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on the naphthalene ring, imparts unique properties that make it a vital intermediate in various chemical syntheses.^[1] This compound is particularly significant in the dye manufacturing industry, where it serves as a precursor for a multitude of azo dyes.^{[1][3][4]} Its high water solubility, a characteristic conferred by the sulfonic acid group, facilitates its use in aqueous reaction systems.^[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications, and safety considerations, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

1-Naphthol-4-sulfonic acid is a transparent, crystalline solid.^[5] The presence of the sulfonic acid group makes the molecule acidic and highly soluble in water.^{[1][5]} Its reactivity is primarily centered around the hydroxyl group and the activated naphthalene ring, which are sites for further chemical transformations.^[1]

Reactivity and Chemical Transformations

The molecule's most notable reaction is azo coupling. The electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group influence the electron distribution in the naphthalene ring, activating the 2-position for coupling with diazonium salts.[\[1\]](#)[\[5\]](#) This reaction is fundamental to its application in synthesizing a wide range of azo dyes.[\[1\]](#)

Other significant reactions include:

- Nitration: Can be nitrated to yield 2,4-dinitro-1-naphthol.[\[1\]](#)[\[5\]](#)
- Nitrosation: Reacts to form 2-nitroso-1-hydroxynaphthalene-4-sulfonic acid.[\[1\]](#)[\[5\]](#)
- Further Sulfonation: Additional sulfonation can lead to a mixture of 1-hydroxynaphthalene-2,4-disulfonic and 2,4,7-trisulfonic acids.[\[5\]](#)

Quantitative Data Summary

The key properties and identifiers of **1-Naphthol-4-sulfonic acid** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Formula

Identifier	Value
IUPAC Name	4-hydroxynaphthalene-1-sulfonic acid [6]
Synonyms	Nevile and Winther's acid, NW Acid [2] [3] [5]
CAS Number	84-87-7 [6] [7]
Molecular Formula	C ₁₀ H ₈ O ₄ S [5] [6] [7]
Molecular Weight	224.23 g/mol [5] [6] [7]
SMILES	C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O [7]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Transparent flake crystal[5]
Melting Point	170 °C (decomposes)[3][7]
Boiling Point	427 °C[8][9]
Solubility	Very soluble in water[3][5]
pKa	≈ 0.73 (predicted)[1]
Density	1.5 ± 0.1 g/cm³[8]

Table 3: Compositional Analysis

Element	Percentage
Carbon (C)	53.56%[3]
Hydrogen (H)	3.60%[3]
Oxygen (O)	28.54%[3]
Sulfur (S)	14.30%[3]

Experimental Protocols: Synthesis

The synthesis of **1-Naphthol-4-sulfonic acid** is typically achieved through the sulfonation of 1-naphthol.[1] A common industrial method involves the hydrolysis and acid precipitation of sodium 1,4-aminonaphthalene sulfonate.[1][5] However, direct sulfonation using agents like chlorosulfonic acid in an inert solvent is a widely documented laboratory and industrial procedure. The use of inert solvents helps to minimize the formation of polysulfonated by-products.[10]

Below are detailed experimental protocols for the synthesis via sulfonation of 1-naphthol with chlorosulfonic acid in different solvents.

Protocol 1: Synthesis in 1,1,2,2-Tetrachloroethane[10]

- Reaction Setup: In a suitable reaction vessel, add 73 g of 1-Naphthol to 800 ml of 1,1,2,2-tetrachloroethane.
- Sulfonation: While maintaining the temperature at 50°C, add 60 g of chlorosulfonic acid.
- Reaction Completion: Continue the reaction at 80°C for 4 hours. The resulting mixture will contain approximately 4% of the isomeric by-product, 1-naphthol-2-sulfonic acid.
- Isolation: Filter the reaction mixture.
- Washing: Rinse the filter cake with 500 ml of 1,1,2,2-tetrachloroethane to remove the mother liquor.
- Drying: After drying, the final product is obtained with a theoretical yield of 90%. The product contains <0.5% 1-naphthol-2-sulfonic acid and 2% 1-naphthol-2,4-disulfonic acid.

Protocol 2: Synthesis in Chloroform[10]

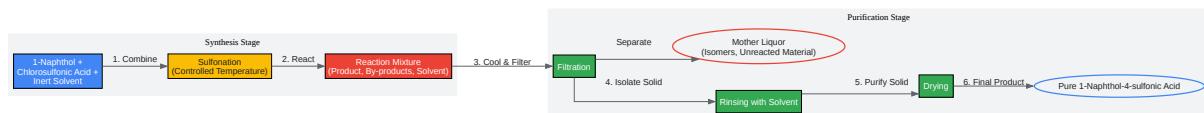
- Reaction Setup: Combine 73 g of 1-Naphthol and 65 g of chlorosulfonic acid in 600 ml of chloroform.
- Sulfonation: Heat the mixture to 60°C (at the boil) and stir for 10 hours. The resulting mixture will contain approximately 10% 1-naphthol-2-sulfonic acid.
- Isolation: Filter the resulting reaction mixture.
- Washing: Wash the filter cake with 500 ml of chloroform to remove the mother liquor.
- Drying: After drying, the product is obtained in an 80% yield. It contains 0.5% 1-naphthol-2-sulfonic acid and <0.5% 1-naphthol-2,4-disulfonic acid.

Protocol 3: Synthesis in Toluene[10]

- Reaction Setup: In 700 ml of toluene, add 73 g of 1-Naphthol and cool to 0°C.
- Sulfonation: Add 61 g of chlorosulfonic acid dropwise. Subsequently, continue the reaction at 80°C for 4 hours. The mixture will contain about 5% of the 1-naphthol-2-sulfonic acid isomer.

- Isolation: Filter the reaction mixture.
- Washing: Rinse the filter cake with 500 ml of hot toluene to remove the mother liquor.
- Drying: After drying, a filter cake is obtained which contains the free acid with a theoretical yield of 92%.

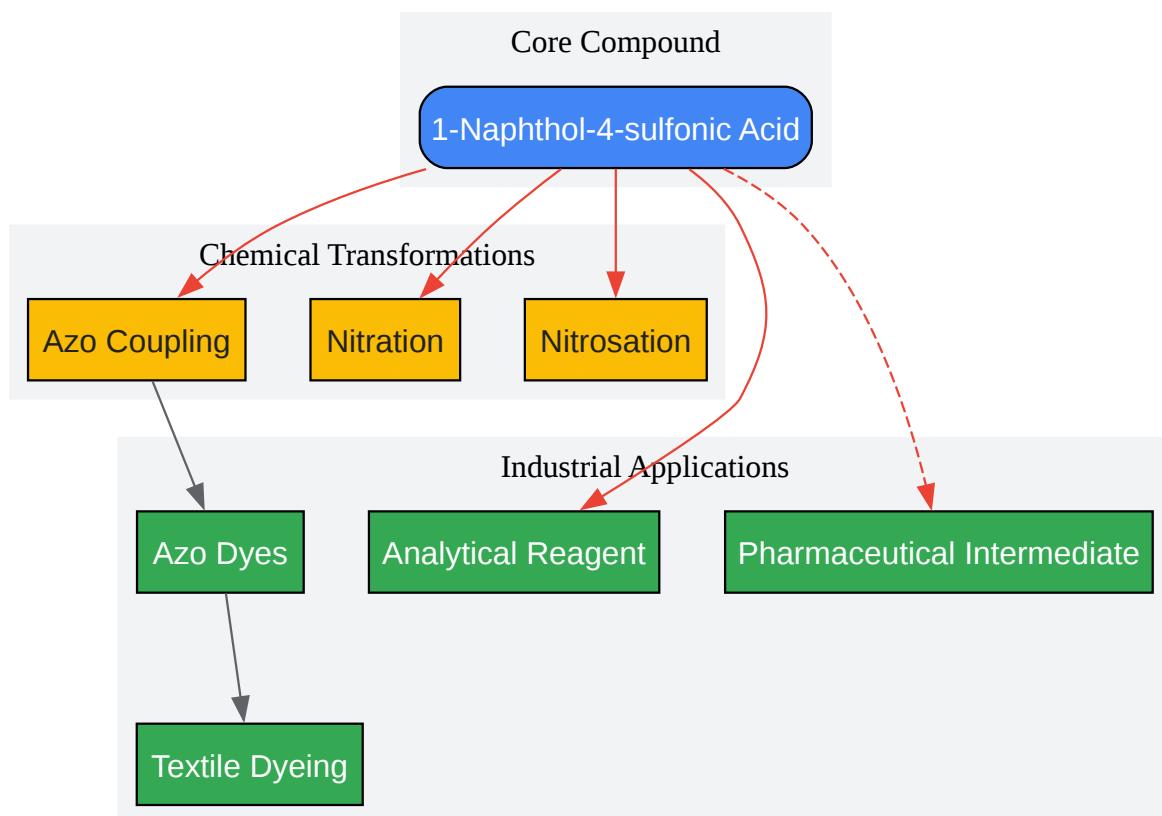
Applications


1-Naphthol-4-sulfonic acid is a versatile intermediate with applications spanning several industries.

- Dye Manufacturing: Its primary application is as a coupling component in the synthesis of a vast number of azo dyes.[1][3][4]
- Analytical Chemistry: It is employed as a reagent in various analytical techniques, including colorimetric assays.[4] For instance, it can be used for detecting impurities like trifluoroacetic acid in polymers and for determining nitrite ion levels in wastewater through light emission upon radiation.[4][7]
- Textile Industry: It is utilized in dyeing processes, leveraging its ability to form stable complexes.[4]
- Emerging Applications: Research suggests potential roles as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to its reactive naphthalene core.[11]

Visualizations

Synthesis and Purification Workflow


The following diagram illustrates the general workflow for the synthesis of **1-Naphthol-4-sulfonic acid** via sulfonation, including the key steps of reaction, isolation, and purification.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **1-Naphthol-4-sulfonic acid**.

Chemical Reactivity and Applications Pathway

This diagram outlines the logical relationships between **1-Naphthol-4-sulfonic acid**, its key chemical reactions, and its primary applications.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways and major applications of **1-Naphthol-4-sulfonic acid**.

Safety and Handling

1-Naphthol-4-sulfonic acid is considered a hazardous substance.^[2] It can cause skin and serious eye irritation.^[6] There is also a risk of sensitization by inhalation and possible irreversible mutagenic effects.^[2]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling.^[9]

- Contact: In case of skin contact, wash thoroughly with water.[9] If it comes into contact with eyes, rinse cautiously with water for several minutes.[9]
- Handling: Avoid breathing dust.[2] Use in a well-ventilated area. All personal contact, including inhalation, should be avoided.[2]
- Storage: Store in a tightly closed container, such as one made of polyethylene or polypropylene, between 10°C and 25°C.[2][7]
- Fire Incompatibility: Avoid contamination with oxidizing agents as this may result in ignition. [2]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[2][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 1-Naphthol-4-sulfonic Acid drugfuture.com]
- 4. Buy 1-Naphthol-4-sulfonic acid | 84-87-7 smolecule.com]
- 5. 1-Naphthol-4-sulfonic acid | 84-87-7 chemicalbook.com]
- 6. 1-Naphthol-4-sulfonic acid | C10H8O4S | CID 6791 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 7. biosynth.com [biosynth.com]
- 8. 1-Naphthol-4-sulfonic acid | CAS#:84-87-7 | Chemsoc chemsoc.com]
- 9. 1-Naphthol-4-sulfonic acid - Safety Data Sheet chemicalbook.com]
- 10. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [\[patents.google.com\]](http://patents.google.com)

- 11. nbino.com [nbino.com]
- To cite this document: BenchChem. [1-Naphthol-4-sulfonic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217421#1-naphthol-4-sulfonic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com